2'-Cytidylic acid
Overview
Description
2’-Cytidylic acid, also known as cytidine 2’-phosphate, is a nucleotide that plays a crucial role in various biological processes. It is composed of a cytosine base, a ribose sugar, and a phosphate group. This compound is a monomer in RNA and is involved in the synthesis of nucleic acids, which are essential for genetic information storage and transfer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-cytidylic acid typically involves the phosphorylation of cytidine. One common method is the reaction of cytidine with phosphoryl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions and yields 2’-cytidylic acid as the primary product .
Industrial Production Methods: Industrial production of 2’-cytidylic acid often involves biotechnological approaches. For example, the use of yeast as a biological catalyst can facilitate the conversion of cytidine monophosphate and phosphorylcholine into 2’-cytidylic acid. This method is advantageous due to its high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2’-Cytidylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cytidine diphosphate.
Reduction: Reduction reactions can convert it back to cytidine.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Cytidine diphosphate.
Reduction: Cytidine.
Substitution: Various cytidine derivatives depending on the substituent.
Scientific Research Applications
2’-Cytidylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acids and nucleotides.
Biology: It plays a role in the study of RNA structure and function.
Medicine: It is involved in the development of antiviral and anticancer drugs.
Industry: It is used in the production of nucleotide-based products and as a research tool in biotechnology
Mechanism of Action
The mechanism of action of 2’-cytidylic acid involves its incorporation into RNA molecules. It serves as a substrate for RNA polymerase, which catalyzes the formation of phosphodiester bonds between nucleotides. This process is essential for RNA synthesis and the transfer of genetic information .
Molecular Targets and Pathways:
RNA Polymerase: 2’-Cytidylic acid is a substrate for RNA polymerase.
Signal Transduction Pathways: It is involved in various intracellular signaling pathways, including those mediated by cyclic nucleotides.
Comparison with Similar Compounds
2’-Cytidylic acid can be compared with other nucleotides such as:
Adenylic acid (adenosine monophosphate): Similar in structure but contains adenine instead of cytosine.
Guanylic acid (guanosine monophosphate): Contains guanine instead of cytosine.
Thymidylic acid (thymidine monophosphate): Contains thymine and is found in DNA instead of RNA.
Uniqueness: 2’-Cytidylic acid is unique due to its specific role in RNA synthesis and its involvement in various biochemical pathways. Its structure allows it to participate in specific interactions with enzymes and other biomolecules, making it a vital component of cellular processes .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUAKORMLHPSLZ-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005321 | |
Record name | 4-Imino-1-(2-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501005321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85-94-9 | |
Record name | 2′-Cytidylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Cytidylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-cytidylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03765 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Imino-1-(2-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501005321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cytidine 2'-monophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-CYTIDYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBN4598ZJQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2'-cytidylic acid acts as a competitive inhibitor of RNase. [, , ] This means it competes with the natural substrate for binding to the enzyme's active site, thereby hindering the enzyme's catalytic activity. [] Specifically, research suggests that 2'-CMP interacts with the same catalytic site responsible for both the transferase and hydrolase actions of RNase. []
A: Studies using gel filtration revealed a complex interplay between 2'-CMP, cupric ions (Cu(II)), and RNase. Binding of 2'-CMP to RNase weakens the enzyme's affinity for Cu(II), and conversely, the presence of Cu(II) diminishes RNase's affinity for 2'-CMP. [] This suggests a competitive relationship between 2'-CMP and Cu(II) for binding sites on RNase.
A: Yes, removing the last four amino acids from the carboxyl terminus of bovine pancreatic RNase A (creating des-(121-124)-RNase) significantly reduces its catalytic activity and alters its interaction with 2'-CMP. [] While this modified RNase retains some activity and can still bind 2'-CMP, the binding affinity is significantly weaker compared to the native enzyme. [] This highlights the importance of the carboxyl terminus, particularly phenylalanine-120, in maintaining the enzyme's structure and function. []
A: Research using 2'-bromoacetyl esters of modified nucleosides as probes revealed that the 2'-esters of ribosides react significantly faster with His 12 of RNase A compared to their 3'-counterparts or 2'-arabinosides. [] Furthermore, 2'(3')-esters of nucleosides that are not typical substrates for RNase, such as those with adenosine, N3-methyluridine, or 6-methyluridine bases, do not react readily. [] This suggests a high degree of specificity in the enzyme's active site and points to the importance of the ribose 2'-hydroxyl group for substrate recognition and binding. []
A: The carboxymethylation of His 12 in RNase A through reaction with 2'-bromoacetyl esters completely abolishes the enzyme's catalytic activity across the entire pH range. [] This finding underscores the critical role of His 12 in the enzyme's catalytic mechanism.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.